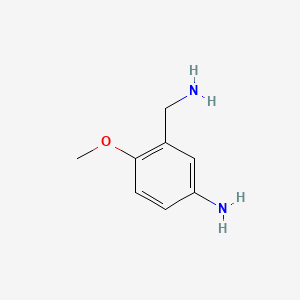

3-(Aminomethyl)-4-methoxyaniline

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C8H12N2O |

|---|---|

分子量 |

152.19 g/mol |

IUPAC名 |

3-(aminomethyl)-4-methoxyaniline |

InChI |

InChI=1S/C8H12N2O/c1-11-8-3-2-7(10)4-6(8)5-9/h2-4H,5,9-10H2,1H3 |

InChIキー |

KDIUEAHNDJOIFR-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C=C(C=C1)N)CN |

製品の起源 |

United States |

Contextualization Within the Field of Substituted Aromatic Amines

3-(Aminomethyl)-4-methoxyaniline is a notable member of the substituted aromatic amines, a broad class of organic compounds that are derivatives of aniline (B41778). csjmu.ac.in These compounds are characterized by an amino group directly attached to an aromatic ring, which may also bear various other functional groups. csjmu.ac.in The nature and position of these substituents significantly influence the chemical and physical properties of the molecule, including its basicity, nucleophilicity, and reactivity in various chemical transformations. numberanalytics.comampp.org

Substituted anilines are fundamental building blocks in organic chemistry, with applications ranging from the synthesis of pharmaceuticals and agrochemicals to the development of advanced materials. jayfinechem.com The presence of electron-donating groups, such as the methoxy (B1213986) group in this compound, generally increases the electron density on the aromatic ring and the nitrogen atom of the amino group, thereby enhancing their reactivity towards electrophiles. numberanalytics.com Conversely, electron-withdrawing groups decrease this reactivity. numberanalytics.com

The study of substituted aromatic amines has led to a deeper understanding of reaction mechanisms, such as electrophilic and nucleophilic aromatic substitution, and has enabled the targeted design of molecules with specific properties. numberanalytics.com The interplay of different substituents on the aromatic ring allows for fine-tuning of the electronic and steric environment, which is crucial for their application as intermediates in complex syntheses. researchgate.net

Significance As a Versatile Chemical Synthon in Contemporary Organic Chemistry

A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. 3-(Aminomethyl)-4-methoxyaniline serves as a versatile synthon due to its distinct functional groups: a primary aromatic amine, a benzylic primary amine, and a methoxy (B1213986) group. This trifunctional nature allows for a variety of selective chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules.

The aromatic amine can readily undergo diazotization followed by a range of substitution reactions. researchgate.net It is also a key functional group for the formation of amides, sulfonamides, and for participating in cross-coupling reactions. The aminomethyl group provides a nucleophilic site for reactions such as alkylation and acylation, and can be used to introduce a spacer between the aromatic ring and another molecular fragment. The methoxy group, being an electron-donating group, activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles primarily to the ortho and para positions. numberanalytics.com

The strategic placement of these functional groups on the benzene (B151609) ring allows for regioselective reactions, a critical aspect of modern organic synthesis. This controlled reactivity makes this compound a powerful tool for constructing diverse molecular architectures.

Overview of Current Research Trajectories and Scientific Challenges

Established and Reported Synthetic Routes

The synthesis of this compound can be achieved through several well-documented routes, primarily involving multi-step strategies, catalytic reductions, and condensation reactions.

Multi-Step Synthesis Strategies for Aromatic Amino-Methyl Derivatives

The construction of aromatic amino-methyl derivatives such as this compound typically requires a multi-step synthetic sequence. These strategies often begin with a readily available substituted benzene (B151609) ring, followed by the sequential introduction and modification of functional groups. The order of these reaction steps is critical to ensure the correct regiochemistry of the final product. lumenlearning.com

A common approach involves starting with a precursor like 4-methoxyaniline or 4-nitroanisole. The challenge lies in introducing a functional group at the C-3 position that can be converted into an aminomethyl group (-CH₂NH₂). One plausible pathway is the electrophilic substitution of a suitable precursor, followed by functional group transformation. For instance, a formyl group (-CHO) or a cyano group (-CN) could be introduced, which can then be converted to the aminomethyl group in a subsequent step. The synthesis of chiral vicinal amino alcohols, a related class of compounds, also relies heavily on multi-step manipulations of functional groups to install both amine and alcohol functionalities at the desired positions. researchgate.net

A key consideration in these multi-step syntheses is the directing effect of the substituents already present on the aromatic ring. For instance, in a substituted benzene ring, an existing amino or methoxy (B1213986) group is ortho-, para-directing, while a nitro group is meta-directing. lumenlearning.com Therefore, the synthetic plan must be designed to accommodate these electronic effects to achieve the desired 1,2,4-substitution pattern of this compound.

Catalytic Reduction Reactions in Amine Synthesis

Catalytic reduction is a cornerstone of amine synthesis and represents one of the most efficient methods for preparing primary amines. bme.hu The heterogeneous catalytic hydrogenation of nitriles is a frequently applied industrial process for producing a wide range of amines. bme.hu This method is highly relevant for the synthesis of this compound, likely proceeding through the reduction of a nitrile precursor such as 4-methoxy-3-nitrobenzonitrile (B1305115).

The general reaction involves the reduction of a nitrile (R-C≡N) to a primary amine (R-CH₂NH₂) using hydrogen gas (H₂) and a metal catalyst. wikipedia.org

R-C≡N + 2 H₂ → R-CH₂NH₂ wikipedia.org

However, controlling the selectivity of this reaction is a critical challenge, as the intermediate imine can be attacked by the amine product, leading to the formation of secondary and tertiary amines as byproducts. bme.huwikipedia.org The choice of catalyst, solvent, pH, temperature, and hydrogen pressure are all crucial factors in maximizing the yield of the desired primary amine. wikipedia.org

Commonly used catalysts for nitrile hydrogenation include Group 10 metals. wikipedia.org A variety of catalytic systems have been developed to improve selectivity and efficiency under milder conditions.

| Catalyst System | Substrate Type | Conditions | Yield | Source |

| Raney Nickel | Aliphatic/Aromatic Nitriles | High Pressure H₂, High Temp. | Variable | wikipedia.org |

| Palladium on Carbon (Pd/C) | Aromatic Nitriles | H₂ or Ammonium Formate | Good to Excellent | bme.hu |

| Platinum Dioxide (PtO₂) | Aliphatic/Aromatic Nitriles | H₂ Pressure | High | wikipedia.org |

| Ruthenium-NHC Complex | Electron-Rich Benzonitriles | H₂ Pressure | Excellent | thieme-connect.de |

| Cobalt/Isocyanide System | Various Nitriles | Hydrosilanes (TMDS) | Good | acs.org |

Aromatic nitriles are generally more readily reduced to primary amines compared to their aliphatic counterparts, often allowing for milder reaction conditions. nih.gov For example, selective hydrogenation of aromatic nitriles has been achieved at 60°C and a hydrogen pressure of 50 kPa(G) using a supported palladium catalyst. nih.gov

Condensation Reaction Approaches to Amine Formation

Condensation reactions provide another major pathway to amine synthesis. One of the most important methods in this category is reductive amination, which involves the reaction of an aldehyde or ketone with an amine source, followed by reduction of the resulting imine intermediate. nih.govresearchgate.net

For the synthesis of this compound, this could involve the condensation of a precursor like 4-methoxy-3-aminobenzaldehyde with ammonia (B1221849). The reaction proceeds in two key steps:

Imine Formation: The aldehyde reacts with ammonia to form an imine.

Reduction: The C=N double bond of the imine is reduced to a C-N single bond to yield the primary amine. nih.gov

This tandem, one-pot procedure is highly atom-economical and is catalyzed by various transition metal-based systems. nih.gov Another condensation-based approach is the Gabriel synthesis, which converts primary alkyl halides to primary amines via N-alkylation of a phthalimide (B116566) salt. latech.edu If a suitable halomethyl precursor, such as 3-(chloromethyl)-4-methoxyaniline, were available, this method could be employed.

Recent developments have also explored the self-condensation of primary amines to form secondary amines, often promoted by photocatalysts or supported copper catalysts. chemistryviews.orgrsc.org While these methods produce secondary amines, the underlying principles of amine-imine condensation and subsequent reduction are fundamental to amine synthesis. chemistryviews.org

Application of Ullmann-Type Condensation for Related Methoxy Anilines

The Ullmann condensation, a copper-promoted cross-coupling reaction, is a classic method for forming carbon-heteroatom bonds. wikipedia.orgorganic-chemistry.org The variant for creating aryl amines (C-N bonds) is known as the Goldberg reaction, which typically involves coupling an aryl halide with an amine. wikipedia.orgwikiwand.com This reaction could be applied to synthesize the core aniline (B41778) structure of a precursor to this compound.

The traditional Ullmann-type reaction requires harsh conditions, including high-boiling polar solvents (e.g., N-methylpyrrolidone, nitrobenzene) and high temperatures (often over 210°C) with stoichiometric amounts of copper. wikipedia.orgwikiwand.com The aryl halide usually needs to be activated by electron-withdrawing groups. wikipedia.org

Ar−X + H₂N−R + Base --(Cu catalyst)--> Ar−NH−R + HX + Base

Significant advancements have been made to overcome the limitations of the classical Ullmann reaction. The introduction of bidentate ligands has enabled milder reaction conditions that can tolerate a wider range of functional groups. researchgate.net

| Feature | Classic Ullmann Reaction | Modern Ullmann Reaction |

| Catalyst | Stoichiometric Copper Powder | Catalytic Soluble Copper Salts (e.g., CuI) |

| Ligands | None | Diamines, Phenanthrolines, Acetylacetonates |

| Temperature | > 200°C | Milder (can be < 100°C) |

| Substrate Scope | Limited, requires activated halides | Broad, includes less reactive chlorides |

| Source | wikipedia.orgwikiwand.com | researchgate.netmdpi.com |

These modern protocols have greatly expanded the utility of Ullmann-type reactions in industrial applications for the synthesis of pharmaceuticals and agrochemicals. researchgate.net For instance, the synthesis of 2-fluoro-4-methoxyaniline (B1334285) has been achieved via an Ullman methoxylation. researchgate.net

Novel and Evolving Synthetic Approaches

The field of synthetic organic chemistry is continuously evolving, with a focus on developing more efficient, selective, and sustainable methods. Transition metal-catalyzed coupling reactions are at the forefront of these innovations.

Transition Metal-Catalyzed Coupling Reactions in Synthesis

Modern synthetic chemistry heavily relies on transition-metal-catalyzed reactions to construct complex molecules from simpler precursors. acs.org These methods offer powerful alternatives to classical synthetic routes for forming C-N bonds.

The Buchwald-Hartwig amination is a prominent example, utilizing a palladium catalyst to couple an aryl halide or triflate with an amine. acs.orgustc.edu.cn This reaction is highly versatile and has become a standard method for synthesizing anilines. It represents a milder alternative to the copper-catalyzed Ullmann condensation. wikipedia.org

A significant area of development is cross-dehydrogenative coupling (CDC) , which allows for the direct formation of an aryl C-N bond from an aryl C-H bond and an N-H bond, avoiding the need to pre-functionalize the starting materials with halides. acs.orgnih.gov These reactions often employ directing groups to achieve high regioselectivity, guiding the metal catalyst to a specific C-H bond. nih.gov While many examples focus on ortho-C-H amination, the development of methods for meta- and para-selective reactions remains an active area of research. nih.gov

Various transition metals have been employed to catalyze C-N bond formation, each with unique characteristics.

| Metal Catalyst | Reaction Type | Key Features | Source |

| Palladium (Pd) | Buchwald-Hartwig Amination | Broad scope, high efficiency, well-developed ligand systems. | acs.orgustc.edu.cn |

| Copper (Cu) | Ullmann Condensation, CDC | Economical, effective for C-O, C-S, and C-N bonds. | mdpi.comacs.org |

| Rhodium (Rh) | C-H Amination | Used in intramolecular cyclizations and other transformations. | beilstein-journals.org |

| Iridium (Ir) | Reductive Amination, C-H Borylation | Used in transfer hydrogenation and C-H functionalization. | acs.org |

| Cobalt (Co) | C-H Amination, Nitrile Reduction | Less expensive alternative to precious metals. | acs.orgacs.org |

These advanced catalytic methods provide powerful tools that could potentially be applied to create this compound or its precursors with higher efficiency and fewer synthetic steps compared to traditional approaches.

Microwave-Assisted Synthesis Techniques for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a important technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.govbibliotekanauki.pl In the synthesis of substituted anilines and related compounds, microwave irradiation has been shown to be particularly effective. nih.govnih.govrsc.org

The application of microwave energy in the synthesis of aniline derivatives can significantly enhance the efficiency of various reaction types, including nucleophilic aromatic substitution and amide formation. nih.govnih.govrsc.org For instance, the synthesis of 2-anilinopyrimidines from 2-chloro-4,6-dimethylpyrimidine (B132427) and various substituted anilines demonstrated the efficacy of microwaves in promoting aromatic nucleophilic substitution, with the nature of the substituents on the aniline ring influencing the reaction's efficiency. rsc.org Similarly, a one-step method for preparing substituted anilides of quinoline-2-carboxylic acid was developed using microwave irradiation, showcasing a direct reaction between an acid or ester and substituted anilines. nih.gov

A novel, green method for producing substituted anilines from activated aryl halides has been reported, which utilizes microwave heating and avoids the use of organic solvents and metal catalysts. nih.gov This method highlights the potential for developing more environmentally friendly synthetic routes for aniline derivatives. nih.gov While a specific microwave-assisted synthesis for this compound is not extensively documented, the successful application of this technology to a wide range of substituted anilines suggests its potential for enhancing the efficiency of its synthesis. nih.govnih.govrsc.org The reaction of 4-methoxyaniline with formic acid under microwave irradiation has been studied, indicating that the electron-donating methoxy group facilitates the reaction. researchgate.net

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Selected Aniline Derivatives

| Product | Starting Materials | Conventional Method | Microwave-Assisted Method | Reference |

| 2-Anilinopyrimidines | 2-Chloro-4,6-dimethylpyrimidine, Substituted Anilines | Longer reaction times, lower yields | Shorter reaction times, higher yields | rsc.org |

| Substituted Quinoline-2-carboxanilides | Quinoline-2-carboxylic acid/ester, Substituted Anilines | Not specified | One-step, efficient | nih.gov |

| Substituted Anilines | Activated Aryl Halides, 30% NH4OH | Not specified | 10 min at 130°C, high yield | nih.gov |

| N-(4-methoxyphenyl)formamide | 4-Methoxyaniline, Formic Acid | Longer reaction time | Shorter reaction time, high yield | researchgate.net |

Chemo- and Regioselective Synthesis Strategies

The synthesis of a multifunctional compound like this compound requires precise control over the introduction and placement of its functional groups, a concept known as chemo- and regioselectivity. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity pertains to the control of the position of a chemical reaction.

A plausible synthetic route to this compound could involve the functionalization of a substituted benzene ring. For instance, starting with a methoxy-substituted benzene derivative, the challenge lies in introducing the amino and aminomethyl groups at the desired positions. A common strategy involves the nitration of an appropriate precursor, followed by reduction to the corresponding amine. The regioselectivity of the nitration step is crucial and is governed by the directing effects of the existing substituents on the aromatic ring.

A patent for the synthesis of the closely related compound, 3-amino-4-methoxybenzanilide, outlines a multi-step process that highlights these principles. google.com The synthesis starts with 3-nitro-4-halobenzoic acid, which undergoes reaction with aniline to form 3-nitro-4-halobenzanilide. This is followed by a nucleophilic aromatic substitution where the halogen is replaced by a methoxy group, yielding 3-nitro-4-methoxybenzanilide. Finally, a reduction of the nitro group affords the desired 3-amino-4-methoxybenzanilide. google.com This sequence demonstrates the strategic use of directing groups and protecting groups to achieve the desired substitution pattern.

Another relevant example is the synthesis of 3-amino-4-methoxy-acetamide, which involves the dinitration of anisole (B1667542) to produce 2,4-dinitroanisole. google.com This is followed by a selective reduction to yield 2,4-diaminoanisole, and subsequent acetylation to give the final product. google.com These examples underscore the importance of a well-designed synthetic strategy to control the regiochemistry of the reactions.

The direct deoxygenation of 1-en-4-yn-3-ols to 1,4-enynes using a cooperative catalytic system of FeF3 and TfOH showcases a high degree of chemo- and regioselectivity. rsc.org While not directly applicable to the synthesis of this compound, it illustrates the power of modern catalytic methods in achieving selective transformations.

Integration of Green Chemistry Principles in this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mrforum.com The synthesis of this compound can be made more environmentally benign by incorporating these principles, particularly through the development of solvent-free reaction methodologies, optimization for high atom economy, and the use of greener solvents.

Development of Solvent-Free Reaction Methodologies

Solvent-free reactions offer significant environmental benefits by reducing waste, lowering costs, and simplifying purification processes. Several synthetic transformations relevant to the synthesis of this compound can be conducted under solvent-free conditions.

For instance, the conversion of aldehydes to nitriles, a potential step in the synthesis of the aminomethyl group (via reduction of a nitrile), can be achieved efficiently under solvent-free conditions. mdpi.comresearchgate.net Aromatic aldehydes can be converted to their corresponding nitriles using hydroxylamine (B1172632) hydrochloride and titanium dioxide under microwave irradiation in the absence of a solvent. mdpi.com Another solvent-free method involves heating aldehydes with hydroxylamine hydrochloride at 100°C. researchgate.net

Reductive amination, a key reaction for the formation of C-N bonds, has also been successfully performed under solvent-free conditions. researchgate.net This approach often involves the reaction of an amine with an aldehyde or ketone to form an imine, which is then reduced in situ. researchgate.net The Friedel-Crafts acylation, a fundamental reaction in aromatic chemistry, can also be carried out solvent-free, as demonstrated in the synthesis of acylated harmaline (B1672942) analogues. nih.gov

Optimization for High Atom Economy and Reaction Efficiency

Atom economy is a measure of the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. rsc.org Syntheses with high atom economy are desirable as they generate less waste.

In the context of synthesizing this compound, reactions that proceed with high atom economy should be prioritized. For example, addition reactions and rearrangements are inherently more atom-economical than substitution and elimination reactions. The Wittig reaction, while high-yielding, is a classic example of a reaction with poor atom economy due to the generation of a stoichiometric amount of triphenylphosphine (B44618) oxide as a byproduct. rsc.org

The synthesis of benzylamines, a class of compounds to which this compound belongs, can be achieved through various methods with varying degrees of atom economy. nih.govorganic-chemistry.org A highly atom-economic approach is the N-alkylation of amines with alcohols, which utilizes a "borrowing hydrogen" methodology and generates water as the only byproduct. organic-chemistry.org In contrast, methods that involve the use of protecting groups and multiple steps tend to have lower atom economy.

Utilization of Environmentally Benign Solvents

When solvents are necessary, the principles of green chemistry advocate for the use of environmentally benign options such as water, supercritical fluids, or bio-based solvents. mrforum.com Traditional volatile organic solvents are often toxic, flammable, and contribute to environmental pollution.

Water is an attractive green solvent due to its non-toxicity, non-flammability, and abundance. mrforum.comacs.org The amination of certain heterocyclic chlorides has been shown to proceed efficiently in water, often with improved reaction rates compared to organic solvents. acs.org While the solubility of all reactants in water can be a challenge, the use of co-solvents or phase-transfer catalysts can sometimes overcome this limitation.

For reductive amination reactions, a solvent selection guide has been developed to encourage the replacement of less desirable solvents like dichloromethane (B109758) and 1,2-dichloroethane (B1671644) with greener alternatives such as ethyl acetate. rsc.orgacsgcipr.org Alcohols are generally considered greener solvents, but caution is needed when using them in catalytic hydrogenations as they can sometimes participate in the reaction. acsgcipr.org Polyethylene glycol (PEG) has also emerged as a reusable and environmentally friendly solvent medium for various organic reactions. mrforum.com

Electrophilic and Aromatic Substitution Patterns

The benzene ring in this compound is rendered electron-rich and highly activated towards electrophilic aromatic substitution (EAS) by the presence of the strongly activating methoxy and amino groups. Both the amino group and the methoxy group are powerful ortho, para-directors. libretexts.orgbyjus.com

The directing effects of the substituents on the benzene ring are crucial in determining the regioselectivity of substitution reactions. In this compound, the primary aromatic amine and the methoxy group are the most influential directors.

Methoxy Group (-OCH₃): This is a strong activating group and an ortho, para-director. libretexts.orgvaia.com It increases electron density at the positions ortho and para to it through resonance.

Amino Group (-NH₂): Similar to the methoxy group, the amino group is a very strong activator and an ortho, para-director. chemistrysteps.commsu.edu

Aminomethyl Group (-CH₂NH₂): This group is generally considered to be weakly activating and an ortho, para-director.

The positions on the aromatic ring are influenced by these groups as follows:

Position 2: Ortho to the aminomethyl group and meta to the methoxy group.

Position 5: Para to the aminomethyl group and ortho to the methoxy group.

Position 6: Ortho to the methoxy group and meta to the aminomethyl group.

Considering the combined effects, the positions most activated for electrophilic attack are 5 and 6, due to the strong directing influence of the methoxy and amino groups. The powerful activating nature of these groups means that reactions like halogenation can proceed rapidly, sometimes even without a catalyst, and may lead to multiple substitutions if not carefully controlled. msu.edulibretexts.org However, under harsh acidic conditions, such as those used for nitration, the primary amino group can be protonated to form an anilinium ion (-NH₃⁺). This protonated group is strongly deactivating and a meta-director, which can lead to a mix of products, including meta-substituted ones relative to the original amino group. byjus.comchemistrysteps.com

Nucleophilic aromatic substitution (SNAr) on the unmodified this compound ring is generally unfavorable. libretexts.orgmasterorganicchemistry.com SNAr reactions require the presence of strong electron-withdrawing groups to stabilize the negatively charged intermediate (Meisenheimer complex), which are absent in this molecule. libretexts.orgmasterorganicchemistry.com However, the primary amino group can be converted into a diazonium salt, which is an excellent leaving group, allowing for nucleophilic substitution via an SN1-type mechanism. scranton.edu

Reactions Involving the Primary Amino Group

The primary amino groups (both aromatic and benzylic) are key sites for a variety of chemical transformations, enabling the synthesis of a wide range of derivatives.

While this compound itself contains an aminomethyl group, the primary aromatic amine can participate in Mannich-type reactions. In this context, the aniline derivative would act as the amine component, reacting with formaldehyde (B43269) and a suitable C-H acidic compound (like a ketone, phenol, or another amine) to introduce a new aminomethylated substituent onto the acidic compound. The reactivity of the aromatic amine in such a process allows for the construction of more complex molecular architectures.

The primary amino groups of this compound can readily react with aldehydes or ketones to form Schiff bases (imines). The reaction typically proceeds via a nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. The aromatic amine is generally less basic than the benzylic amine, but both can participate in this reaction. The specific reaction conditions (e.g., pH, solvent) can influence which amino group reacts preferentially. The formation of these imine derivatives is a versatile method for introducing a wide variety of substituents and for creating ligands for metal complexes.

Both the aromatic and benzylic primary amino groups can be acylated by reacting with acyl chlorides, acid anhydrides, or carboxylic acids (often with a coupling agent) to form the corresponding amides. This reaction is frequently used to "protect" the amino group or to modify the electronic properties of the molecule. For instance, acetylating the aromatic amine reduces its activating effect on the benzene ring, which can be useful for controlling the regioselectivity of subsequent electrophilic aromatic substitution reactions. msu.edulibretexts.org This temporary modification allows for more controlled synthesis before the acetyl group is removed by hydrolysis to regenerate the amine. msu.edu

Table 1: Comparison of Acylation Reactions

| Acylating Agent | Product Type | General Conditions | Purpose |

| Acyl Chloride | Amide | Aprotic solvent, often with a non-nucleophilic base | Protection, derivatization |

| Acid Anhydride (B1165640) | Amide | Can be neat or in a solvent | Protection, derivatization |

| Carboxylic Acid | Amide | Coupling agent (e.g., DCC, EDC) | Peptide synthesis, complex molecule construction |

The primary amino groups are nucleophilic and can be alkylated using alkyl halides or other alkylating agents. Direct alkylation can sometimes be difficult to control, often leading to a mixture of mono- and di-alkylated products, as well as potential quaternization of the nitrogen atom. A more controlled method for mono-alkylation is reductive amination. This involves the initial formation of a Schiff base with an aldehyde or ketone, which is then reduced in situ (e.g., with sodium borohydride (B1222165) or catalytic hydrogenation) to the corresponding secondary amine. This method is highly efficient for creating N-substituted derivatives.

The primary aromatic amine of this compound can be converted into an aryl azide (B81097). This is typically achieved through a two-step process starting with diazotization of the amine using nitrous acid (generated from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. The subsequent treatment of the diazonium salt with an azide source, such as sodium azide, results in the formation of the corresponding aryl azide.

This aryl azide is a valuable intermediate in "click chemistry," particularly in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction allows for the efficient and specific formation of a 1,2,3-triazole ring by reacting the azide with a terminal alkyne. This powerful ligation chemistry is widely used in drug discovery, materials science, and bioconjugation to link different molecular fragments together.

Reactions Involving the Methoxy Substituent

The methoxy group (-OCH3) on the aromatic ring of this compound is an important functional group that can influence the molecule's reactivity and be a site for specific chemical transformations.

The methoxy group, being an electron-donating group, activates the benzene ring towards electrophilic substitution and can also be a target for oxidative reactions. While direct oxidative demethylation of the methoxy group in this compound to a hydroxyl group or further to a quinone structure is plausible under specific conditions, detailed studies on this particular transformation are not extensively documented in the available literature.

However, the oxidation of similar methoxy-substituted anilines is a known process. Oxidative demethylation can be achieved using various reagents, including strong oxidizing agents or enzymatic systems. For instance, cytochrome P-450 enzymes are known to catalyze the oxidative N-demethylation of N,N-dimethylanilines, and similar enzymatic or chemical methods could potentially be applied for O-demethylation. nih.gov The process of oxidative demethylation often proceeds through the formation of an unstable intermediate that then releases formaldehyde. nih.gov In the context of nucleic acids, enzymes from the ALKB and TET families are capable of oxidative demethylation of methylated bases. e3s-conferences.org While these examples are not directly on this compound, they illustrate the general principles of oxidative demethylation that could be applicable.

The oxidation of the aniline ring itself, facilitated by the activating methoxy and amino groups, could lead to the formation of quinone-type structures. The exact nature of the product would depend on the oxidizing agent and reaction conditions.

Cyclization Reactions for Heterocyclic Compound Synthesis

The presence of two reactive nitrogen-containing functional groups, the primary aromatic amine and the aminomethyl group, makes this compound an excellent precursor for the synthesis of a wide array of heterocyclic compounds. These reactions often involve condensation with bifunctional reagents, leading to the formation of fused or non-fused ring systems.

The synthesis of fused heterocyclic systems often relies on the "tert-amino effect," a strategy that involves the intramolecular cyclization of ortho-substituted N,N-dialkylanilines. beilstein-journals.org Although this compound is a primary amine, its derivatization to a tertiary amine could enable such cyclizations.

Multicomponent reactions (MCRs) represent a powerful and efficient strategy for the construction of complex heterocyclic scaffolds in a single step. rsc.org The amino group of this compound can readily participate in various MCRs, such as the Ugi or Passerini reactions, to generate diverse molecular frameworks. beilstein-journals.org For instance, a three-component reaction involving an amine, a carbonyl compound, and an isocyanide can lead to the formation of α-acylamino amides, which can be further cyclized to form heterocycles like hydantoins or benzodiazepines.

Furthermore, the vicinal arrangement of the amino and aminomethyl groups could be exploited for the synthesis of fused pyrimidine (B1678525) derivatives. For example, reaction with chloroacetyl chloride followed by treatment with amines and subsequent cyclization with hydrazine (B178648) hydrate (B1144303) is a known method for constructing fused pyrimidine systems. nih.gov A similar strategy could be envisioned for this compound.

The following table summarizes potential cyclization reactions for the synthesis of various heterocycles starting from this compound.

| Reagent(s) | Potential Heterocyclic Product | Reaction Type |

| 1,3-Dicarbonyl compound | Dihydropyrimidine derivative | Condensation |

| α-Haloketone | Pyrrole derivative | Hantzsch-type synthesis |

| Carbon disulfide, then α-halo acid | Thiazolidinone derivative | Condensation/Cyclization |

| Isothiocyanate, then α-halo ketone | Thiazole derivative | Condensation/Cyclization |

| Dicarbonyl compound (e.g., 2,5-hexanedione) | Pyrrole derivative | Paal-Knorr synthesis |

Synthesis of Architecturally Complex Molecular Scaffolds Incorporating the this compound Moiety

The unique substitution pattern of this compound makes it a valuable building block for the synthesis of architecturally complex and biologically active molecules. Its ability to participate in a variety of chemical transformations allows for its incorporation into larger, more intricate molecular scaffolds.

The development of novel synthetic methods, such as heterocycle-guided synthesis, allows for the construction of meta-substituted anilines, which are prevalent in medicinal chemistry. beilstein-journals.org The this compound moiety can be a key component in the synthesis of such complex structures through multi-step synthetic sequences.

The synthesis of bioactive molecules often involves the construction of a core scaffold that is then functionalized to optimize its biological activity. nih.govvanderbilt.edu The this compound core can be readily modified at the amino, aminomethyl, and aromatic ring positions to generate libraries of compounds for drug discovery programs. For example, the amino group can be acylated, alkylated, or used in the formation of Schiff bases, which can then be further transformed.

The Mannich reaction is a classic example of a multicomponent reaction that can be used to introduce aminomethyl groups into various substrates. mdpi.com In a reverse sense, the aminomethyl group of this compound can be seen as a pre-installed functional handle for further elaboration in the synthesis of complex molecules.

The following table lists some examples of complex molecular scaffolds that could potentially incorporate the this compound moiety.

| Complex Scaffold Type | Potential Synthetic Strategy |

| Fused Polycyclic Heterocycles | Sequential cyclization reactions |

| Macrocycles | Ring-closing metathesis or other macrolactamization strategies |

| Dendrimers | Convergent or divergent synthesis using the amino groups as branching points |

| Peptidomimetics | Incorporation into peptide chains via the amino or aminomethyl group |

Structural Elucidation and Advanced Analytical Characterization

Spectroscopic Techniques for Comprehensive Structure Assignment

Spectroscopic methods are fundamental in confirming the molecular structure of 3-(Aminomethyl)-4-methoxyaniline by probing the interactions of the molecule with electromagnetic radiation.

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show distinct absorption bands corresponding to its functional groups. The N-H stretching vibrations of the primary amine (NH2) and aminomethyl (CH2NH2) groups would likely appear in the region of 3300-3500 cm⁻¹. researchgate.net The C-N stretching vibrations would also be observable. researchgate.net Additionally, characteristic peaks for the aromatic C-H and C=C bonds, as well as the C-O stretching of the methoxy (B1213986) group, would be present. researchgate.net The absence of certain bands, such as a carbonyl stretch, can confirm the purity of the compound. researchgate.net

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity. The molecular weight of this compound is 152.20 g/mol . In a mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 152. The fragmentation pattern would likely involve the loss of the aminomethyl group or the methoxy group, leading to characteristic fragment ions that can be used to piece together the molecular structure. For comparison, the related compound 3-chloro-4-methoxyaniline (B1194202) shows a top peak at m/z 142 in its mass spectrum. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound was not found in the provided search results, studies on similar molecules, such as N-(4-Chlorobenzylidene)-4-methoxyaniline, reveal important structural features that can be inferred. researchgate.net

In the solid state, molecules of this compound would be expected to engage in various intermolecular interactions. The primary amine and aminomethyl groups are capable of forming hydrogen bonds, which would play a significant role in the crystal packing. The aromatic rings could participate in π-π stacking interactions, further stabilizing the crystal lattice. The analysis of crystal structures of related compounds often reveals these types of interactions, which are crucial for understanding the solid-state properties of the material. researchgate.net

The conformation of the this compound molecule, including the orientation of the aminomethyl and methoxy groups relative to the aniline (B41778) ring, can be determined from crystallographic data. The dihedral angles between the plane of the aromatic ring and the substituents provide insight into the molecule's preferred conformation in the solid state. For example, in N-(4-Chlorobenzylidene)-4-methoxyaniline, the molecule is nearly planar, with a small dihedral angle between the two benzene (B151609) rings. researchgate.net Similar analyses for this compound would be essential for a complete structural description.

Chromatographic Methodologies for Purity Assessment and Mixture Analysis

Chromatographic separation is a cornerstone of modern analytical chemistry, providing robust methods for analyzing complex mixtures. For this compound, both HPLC and GC offer distinct advantages depending on the specific analytical goal, such as routine purity checks, monitoring the progress of a chemical reaction, or detailed analysis of volatile components.

HPLC is a powerful technique for the separation, identification, and quantification of compounds in a mixture. Its application is particularly relevant for non-volatile and thermally sensitive compounds like this compound.

Principles and Applications:

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of polar organic compounds. In this technique, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. For aromatic amines, C18 columns are frequently employed. nih.gov The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as acids (e.g., phosphoric acid or formic acid for mass spectrometry compatibility) to improve peak shape and resolution. sielc.com

Derivatization for Enhanced Detection:

While this compound possesses a chromophore that allows for UV detection, derivatization can significantly enhance sensitivity and selectivity, especially when analyzing trace amounts. google.com Reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) react with primary and secondary amines to yield highly fluorescent derivatives, increasing detection sensitivity by several orders of magnitude compared to UV absorbance. researchgate.net This is particularly useful when the analyte lacks a strong chromophore or when analyzing complex biological matrices where endogenous components might interfere. researchgate.net Another approach involves pre-column derivatization with reagents like diethyl ethoxymethylenemalonate, which allows for spectrophotometric detection. nih.gov

Method Parameters and Findings:

The development of a specific HPLC method for this compound would involve optimizing several parameters to achieve the desired separation.

| Parameter | Typical Conditions for Aromatic Amine Analysis |

| Column | Reversed-phase C18, C8 |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Additives | Phosphoric acid, Formic acid, Diethylamine nih.govsielc.com |

| Detector | UV-Vis (e.g., 264 nm, 280 nm), Fluorescence (with derivatization) nih.govnih.gov |

| Flow Rate | 1.0 mL/min nih.gov |

This table presents typical starting conditions for developing an HPLC method for aromatic amines. Actual parameters for this compound would require experimental optimization.

Research on similar compounds, such as 4-methoxyaniline, has demonstrated successful separation using a Newcrom R1 reverse-phase column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For multicomponent analysis involving various amines, methods have been developed for the simultaneous determination of several compounds, showcasing the versatility of HPLC. nih.gov

Gas Chromatography is a powerful analytical technique for separating and analyzing volatile compounds. For a compound like this compound, which has a moderate boiling point, GC can be a valuable tool, particularly for monitoring reaction progress where volatile starting materials or byproducts are present.

Principles and Applications:

In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation occurs as the analyte is transported through the column by an inert carrier gas (the mobile phase). The column contains a stationary phase, and compounds are separated based on their differential partitioning between the gas and stationary phases. For aniline and its derivatives, capillary columns are commonly used. epa.gov

Derivatization in GC Analysis:

Due to the polar nature of the amino groups, which can lead to peak tailing and interaction with the column, derivatization is often necessary prior to GC analysis. sigmaaldrich.comjfda-online.com This process replaces the active hydrogens on the amine groups with less polar moieties, increasing the compound's volatility and improving its chromatographic behavior. sigmaaldrich.com Common derivatization techniques for amines include:

Acylation: Using reagents like trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA) to form more volatile and stable derivatives. researchgate.net

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to form silyl (B83357) derivatives. sigmaaldrich.com

Method Parameters and Findings:

A GC method for analyzing this compound would require careful selection of the column, temperature program, and detector.

| Parameter | Typical Conditions for Aniline Derivative Analysis |

| Column | Capillary column (e.g., AT-210, SE-54) epa.govresearchgate.net |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | Sufficiently high to ensure complete vaporization without degradation. |

| Oven Program | Temperature programming is often used to separate compounds with a wide range of boiling points. |

| Detector | Flame Ionization Detector (FID), Nitrogen-Phosphorus Detector (NPD), Mass Spectrometer (MS) epa.govresearchgate.net |

This table presents typical starting conditions for developing a GC method for aniline derivatives. Specific parameters for this compound would need to be determined experimentally.

GC methods have been successfully developed for the separation and quantification of positional isomers of similar compounds, such as trifluoromethoxy aniline. researchgate.nettsijournals.com For instance, a method using an AT-210 capillary column with a Flame Ionization Detector (FID) was able to resolve multiple positional isomers and related impurities. researchgate.nettsijournals.com The use of a mass spectrometer as a detector (GC-MS) provides an additional layer of confirmation by furnishing mass spectral data of the separated components, which is highly recommended for the definitive identification of compounds in complex samples. epa.govnih.gov

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are pivotal in understanding the electronic structure and predicting the molecular properties of compounds like 3-(Aminomethyl)-4-methoxyaniline. These computational methods provide insights into the molecule's behavior at a subatomic level, which is crucial for various applications in materials science and drug design.

Density Functional Theory (DFT) Applications in Predicting Molecular Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. By focusing on the electron density rather than the complex many-electron wave function, DFT offers a balance between accuracy and computational cost. For aromatic amines and related compounds, DFT has been successfully employed to predict a range of molecular properties.

DFT calculations, often utilizing functionals like B3LYP, are instrumental in optimizing the molecular geometry to its lowest energy state. This optimized structure is the foundation for calculating other properties such as vibrational frequencies, which can be correlated with experimental infrared and Raman spectra. Furthermore, DFT is used to determine electronic properties like dipole moments, polarizability, and hyperpolarizability, which are crucial for assessing a molecule's potential in nonlinear optical (NLO) applications. The method also allows for the calculation of atomic charges, providing insights into the reactive sites of the molecule.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and more advanced post-Hartree-Fock methods, can provide highly accurate calculations of molecular properties. While computationally more intensive than DFT, ab initio methods are valuable for benchmarking and for systems where DFT may not be as reliable. For molecules similar in structure to this compound, ab initio calculations have been used to refine geometric parameters and to obtain precise electronic energies.

Molecular Orbital Analysis and Electronic Properties

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior and reactivity of a molecule.

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energies of these orbitals are critical indicators of a molecule's ability to participate in chemical reactions. A higher HOMO energy suggests a greater tendency to donate electrons, indicating nucleophilic character. Conversely, a lower LUMO energy indicates a greater propensity to accept electrons, signifying electrophilic character. For related aniline (B41778) derivatives, HOMO and LUMO energies have been calculated using DFT methods to predict their reactivity. mdpi.com

Evaluation of the HOMO-LUMO Energy Gap

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. nih.gov A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap is associated with high reactivity and greater polarizability, often seen in molecules with potential for NLO applications. nih.gov This energy gap can be correlated with the molecule's electronic absorption properties, as it relates to the lowest energy electronic transition.

Prediction of Molecular Dipole Moments and Polarizability

The molecular dipole moment (µ) and polarizability (α) are fundamental electronic properties that govern a molecule's response to an electric field. They are crucial for understanding intermolecular interactions, solvation effects, and non-linear optical (NLO) properties. Computational methods, particularly Density Functional Theory (DFT), are widely used to predict these properties for organic molecules like aniline derivatives. kwasu.edu.ngresearchgate.net

Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. Molecules with high polarizability are generally more reactive and possess greater potential for NLO applications. researchgate.net For this compound, computational models would calculate the static polarizability tensor to understand its response to an electric field. It is generally observed that molecules with low HOMO-LUMO energy gaps tend to be more polarizable. researchgate.net

While specific computational studies on this compound are not prevalent in the literature, predictions can be made based on methods applied to analogous structures. DFT calculations using functionals like B3LYP or M06-2X with an appropriate basis set (e.g., 6-311++G(d,p)) would be standard practice for generating reliable data. researchgate.netmdpi.com

Table 1: Illustrative Predicted Electronic Properties of this compound

Note: The following data are hypothetical and serve as illustrative examples of what would be obtained from computational analysis, based on typical values for similar aromatic amines. Specific experimental or calculated values for this compound are not currently published.

| Property | Predicted Value | Unit | Computational Method (Hypothetical) |

| Ground State Dipole Moment (µ) | 2.5 - 3.5 | Debye | DFT/B3LYP/6-311++G(d,p) |

| Mean Polarizability (<α>) | 15 - 20 | ų | DFT/B3LYP/6-311++G(d,p) |

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions, including identifying intermediates, transition states, and calculating reaction kinetics. researchgate.netnih.gov For this compound, such studies could investigate its synthesis, degradation, or biological interactions.

A typical computational study of a reaction mechanism involves mapping the potential energy surface (PES) for the reaction pathway. This is achieved by calculating the energies of reactants, products, and all stationary points in between, namely intermediates and transition states. mdpi.com A transition state (TS) is a first-order saddle point on the PES, representing the highest energy barrier along the reaction coordinate. umw.edu Its structure is critical for understanding the reaction's feasibility and kinetics. Methods like Density Functional Theory (DFT) (e.g., M06-2X functional) and higher-level ab initio methods like Coupled Cluster (CCSD(T)) are employed to accurately calculate these energies. mdpi.com

For instance, a computational study on the atmospheric degradation of the closely related 4-methyl aniline by hydroxyl (•OH) radicals provides a template for how this compound might be studied. mdpi.com In that research, various reaction pathways were explored, including •OH addition to the aromatic ring and hydrogen abstraction from the amino or methyl groups. mdpi.com For each pathway, the geometries of the transition states were optimized, and their corresponding activation energies were calculated. mdpi.com The connection between a transition state and its corresponding reactants and products is confirmed using Intrinsic Reaction Coordinate (IRC) calculations. mdpi.com

Once the PES is established, reaction kinetics can be predicted using theories like the conventional Transition State Theory (TST) and the Rice–Ramsperger–Kassel–Marcus (RRKM) theory. mdpi.comnih.gov These theories use the calculated activation energies and vibrational frequencies to determine the rate coefficients (k) for each elementary reaction step over a range of temperatures and pressures. mdpi.comnih.gov This allows for the identification of the dominant reaction pathways under specific conditions.

Table 2: Illustrative Data for a Hypothetical Reaction: Hydrogen Abstraction from the Aminomethyl Group of this compound by a Hydroxyl Radical

Note: The following data are hypothetical and for illustrative purposes only, based on computational studies of similar aniline derivatives. mdpi.comnih.gov They represent typical outputs from a computational investigation of a reaction mechanism.

| Parameter | Value | Unit | Description |

| Reactants | C₈H₁₂N₂O + •OH | - | This compound + Hydroxyl Radical |

| Transition State (TS) | [C₈H₁₁N₂O---H---OH]‡ | - | Structure at the highest point of the energy barrier |

| Products | •C₈H₁₁N₂O + H₂O | - | Resulting radical and water |

| Activation Energy (Ea) | 8 - 12 | kcal/mol | Energy barrier for the reaction to occur |

| Reaction Enthalpy (ΔH) | -15 to -25 | kcal/mol | Overall energy change of the reaction (exothermic) |

| Rate Coefficient (k) at 298 K | 1.5 x 10⁻¹¹ | cm³ molecule⁻¹ s⁻¹ | Calculated reaction rate constant at room temperature |

Applications As Chemical Intermediates and Building Blocks in Specialized Fields

Role in the Synthesis of Fine Chemicals

3-(Aminomethyl)-4-methoxyaniline serves as a crucial intermediate in the multi-step synthesis of various fine chemicals. Its bifunctional nature, possessing both a reactive aminomethyl group and an aniline (B41778) moiety, allows for selective chemical modifications. Researchers have detailed a multi-step synthesis process starting from 4-methoxy-3-nitrobenzonitrile (B1305115) that yields this compound, highlighting its role as a key building block. This process involves the reduction of a nitrile group to an aminomethyl group and the reduction of a nitro group to an amine, demonstrating the compound's utility in creating intricate molecular architectures.

Precursor for Active Pharmaceutical Ingredients (APIs) and Analogous Biologically Active Molecules

The molecular framework of this compound is a key component in the development of pharmacologically active agents. It has been identified as a crucial intermediate in the synthesis of a series of potent and selective inhibitors of phosphodiesterase 10A (PDE10A). These inhibitors have shown promise in preclinical models of psychosis, suggesting a potential therapeutic application for schizophrenia and other neuropsychiatric disorders. The synthesis of these complex molecules relies on the specific arrangement of functional groups present in this compound.

Furthermore, this compound is a key starting material for a class of substituted 2-(1H-indol-3-yl)-1H-benzimidazoles that have been investigated for their anticancer properties. The synthesis involves the condensation of this compound with indole-2-carbaldehyde, followed by further chemical transformations to yield the final biologically active molecules.

Utilization in Polymer Chemistry and Advanced Materials Science (Drawing Insights from Related Methoxy (B1213986) Aniline Derivatives)

While specific research on the direct use of this compound in polymer science is limited, the broader class of methoxy aniline derivatives offers significant insights into its potential applications.

Methoxy aniline derivatives are known to be used in the synthesis of high-performance polymers. For instance, polyamides and polyimides derived from substituted anilines often exhibit enhanced thermal stability and desirable mechanical properties. The presence of the methoxy group can influence polymer solubility and processing characteristics, while the amine functionalities provide sites for polymerization. It is plausible that the incorporation of the this compound moiety could lead to polymers with specific thermal and mechanical profiles, though direct research is needed to confirm this.

Derivatives of aniline are widely explored for their use in organic electronics, particularly in Organic Light Emitting Diodes (OLEDs). Aniline-based compounds can serve as effective hole transport materials, facilitating the movement of positive charge carriers within the device, which is crucial for efficient light emission. The electronic properties of the aniline ring, modified by substituents like the methoxy group, can be fine-tuned to optimize the performance of OLEDs. While direct studies on this compound in this context are not prevalent, related aniline derivatives have shown promise in this application.

Reagent in Specialized Analytical Chemistry Procedures (e.g., Detection of Oxidation Products)

In the realm of analytical chemistry, this compound has been utilized as a derivatizing reagent. Specifically, it has been employed for the sensitive detection of malondialdehyde, a marker of oxidative stress. The reaction between this compound and malondialdehyde forms a fluorescent product that can be quantified, allowing for the measurement of lipid peroxidation in biological samples. This application highlights the utility of this compound in developing specialized analytical methods.

Future Research Directions and Unexplored Avenues for 3 Aminomethyl 4 Methoxyaniline

Development of Highly Efficient and Sustainable Synthesis Routes

The pursuit of green and sustainable chemical processes is a paramount goal in modern chemistry. Future research on 3-(Aminomethyl)-4-methoxyaniline should prioritize the development of synthesis routes that are not only efficient in terms of yield but also environmentally benign.

Current synthetic strategies for similar substituted anilines and benzylamines often rely on multi-step processes that may involve harsh reagents and generate significant waste. acs.orgijtsrd.com Future investigations could explore novel, greener alternatives. For instance, methods for the N-acetylation of anilines using sunlight as a renewable energy source and benign catalysts like magnesium sulfate (B86663) have been reported, offering a potential green pathway for derivatization. rsc.org Similarly, eco-friendly methods for synthesizing acetanilide (B955) from aniline (B41778) using magnesium sulfate and glacial acetic acid have been developed, avoiding the use of more hazardous reagents. ijtsrd.com

The concept of "on-water" synthesis, which utilizes water as a solvent, has been successfully applied to the synthesis of quinolines using benzylamine (B48309) as a nucleophilic catalyst. organic-chemistry.org This approach, known for its operational simplicity and reduced environmental impact, could be adapted for the synthesis or derivatization of this compound.

Furthermore, microwave-assisted organic synthesis presents another avenue for sustainable production. It has been used for the green synthesis of anilines and phenols from aryl halides without the need for transition metals or organic solvents, significantly reducing reaction times. tandfonline.com Exploring such catalyst- and solvent-free methods, or those employing green solvents and catalysts, could lead to more sustainable production of this compound and its derivatives. chemrxiv.orgresearchgate.netchemrxiv.orgbeilstein-journals.org

A comparative table of potential sustainable synthesis strategies is presented below:

| Synthesis Strategy | Potential Advantages | Key Research Focus for this compound |

| Photocatalysis | Utilizes renewable energy (sunlight), mild reaction conditions. | Development of a photocatalytic system for the direct amination or aminomethylation of a suitable precursor. |

| Biocatalysis | High selectivity, biodegradable catalysts (enzymes), mild conditions. | Screening for enzymes that can catalyze key steps in the synthesis, such as transamination or reduction. |

| Flow Chemistry | Improved safety, better process control, ease of scalability. | Design and optimization of a continuous flow process for the synthesis of the target molecule. |

| On-Water Synthesis | Environmentally benign solvent, simplified workup procedures. organic-chemistry.org | Investigation of water as a solvent for key reaction steps, potentially with a recyclable catalyst. |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often higher yields. tandfonline.com | Adapting existing synthesis routes to microwave conditions to enhance efficiency and reduce energy consumption. |

Exploration of Novel Derivatization Pathways for Functional Materials

The bifunctional nature of this compound, possessing both an aniline and a benzylamine moiety, makes it an excellent candidate for creating novel functional materials through derivatization.

One promising area is the development of conductive polymers. Polyaniline and its derivatives are well-known for their electrical conductivity and are used in various applications, including sensors. rsc.orgnih.govpsu.edu The aniline group of this compound could be polymerized, and the aminomethyl and methoxy (B1213986) substituents would likely influence the properties of the resulting polymer, such as solubility, processability, and electronic characteristics. iaea.org Research could focus on the electrochemical or chemical polymerization of this monomer and the characterization of the resulting polymer's properties. google.com

Another avenue is the synthesis of novel ligands for coordination chemistry. The two amine groups can act as bidentate ligands, coordinating to metal centers to form complexes with potential catalytic or material applications. The electronic properties of the aromatic ring, influenced by the methoxy and aminomethyl groups, would modulate the coordination properties of the ligand.

Furthermore, the derivatization of the amine groups could lead to the synthesis of compounds with interesting biological activities. Benzylamine derivatives are known to exhibit a wide range of pharmacological properties and are found in many pharmaceuticals. ontosight.aiwikipedia.org For instance, N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of deubiquitinase with anticancer activity. acs.org The unique substitution pattern of this compound could be a starting point for the design of new bioactive molecules. openmedicinalchemistryjournal.com

A table summarizing potential derivatization pathways and their applications is provided below:

| Derivatization Pathway | Target Functional Group(s) | Potential Applications |

| Polymerization | Aniline moiety | Conductive polymers, sensors, electrochromic devices. rsc.orgnih.gov |

| Coordination to Metals | Both amine groups | Homogeneous catalysis, metal-organic frameworks (MOFs), magnetic materials. |

| N-Alkylation/N-Arylation | Aliphatic and/or aromatic amine | Pharmaceutical intermediates, agrochemicals, functional dyes. ontosight.aiacs.org |

| Schiff Base Formation | Aliphatic and/or aromatic amine | Liquid crystals, corrosion inhibitors, biologically active compounds. |

Advanced Computational Modeling for Predictive Structure-Reactivity Relationships

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding experimental work. For this compound, advanced computational modeling could provide valuable insights into its behavior and potential applications.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies could be employed to predict the biological activity or physical properties of a series of derivatives of this compound. nih.govresearchgate.netnih.govresearchgate.net By calculating various molecular descriptors, it would be possible to build models that correlate these descriptors with specific outcomes, such as toxicity or affinity for a biological target. nih.govnih.govresearchgate.netdoi.org

Density Functional Theory (DFT) calculations can be used to investigate the electronic structure, spectroscopic properties, and reactivity of the molecule in detail. researchgate.netiiste.orgacs.org For example, DFT could be used to calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the molecule's reactivity in chemical reactions and its behavior in electronic devices. researchgate.netacs.org Such calculations have been successfully used to study the one-electron oxidation potentials of substituted anilines. umn.edu

Molecular dynamics (MD) simulations could be used to study the interactions of this compound and its derivatives with other molecules, such as solvents, polymers, or biological macromolecules. This could provide insights into its solubility, its compatibility with other materials in a blend, or its binding mode to a protein.

A table of potential computational studies and their objectives is shown below:

| Computational Method | Key Parameters to be Calculated | Research Objective |

| QSAR/QSPR | Molecular descriptors (e.g., logP, molar refractivity, electronic parameters). nih.gov | Predict biological activity, toxicity, or physical properties of derivatives. nih.govnih.gov |

| DFT | HOMO/LUMO energies, electrostatic potential, vibrational frequencies, reaction energies. researchgate.netresearchgate.netumn.edu | Understand reactivity, predict spectroscopic properties, and elucidate reaction mechanisms. |

| Molecular Dynamics | Interaction energies, radial distribution functions, diffusion coefficients. | Simulate behavior in different environments (e.g., solution, polymer matrix) and predict binding affinities. |

Investigation into New Catalytic Applications and Process Intensification

The structural motifs present in this compound suggest its potential utility in catalysis, either as a catalyst itself or as a ligand for a catalytic metal center.

Aniline and benzylamine derivatives can act as organocatalysts for various chemical transformations. nih.govacs.org For example, benzylamine has been shown to be an effective nucleophilic catalyst for the synthesis of quinolines in water. organic-chemistry.org The presence of both an aniline and a benzylamine group in this compound could lead to cooperative catalytic effects, enabling novel reactions or improving the efficiency of existing ones.

As a ligand, this compound could be used to synthesize novel transition metal complexes. The electronic and steric properties of the ligand can be fine-tuned by the substituents on the aromatic ring, which in turn would influence the catalytic activity of the metal center. Such complexes could be screened for their efficacy in a variety of catalytic reactions, such as cross-coupling, hydrogenation, or oxidation reactions. For instance, Pd/S,O-ligand systems have been used for the para-selective C-H alkynylation of aniline derivatives. nih.govnih.gov Similarly, lanthanum complexes with nitrogen-based ligands have been used for the N-methylation of aniline derivatives. acs.org

Process intensification is a key area of chemical engineering that aims to develop smaller, cleaner, and more energy-efficient processes. youtube.com Future research could focus on intensifying the production or application of this compound. This could involve the use of microreactors, continuous flow systems, or reactive distillation to combine reaction and separation steps. rsc.org For example, process intensification strategies have been explored for amidation processes in the pharmaceutical industry and for ammonia (B1221849) synthesis. acs.orgresearchgate.net The application of microwaves in amine processes to reduce energy requirements is another promising area of investigation. innotechalberta.ca

A table outlining potential catalytic applications and process intensification strategies is presented below:

| Research Area | Specific Focus | Potential Outcome |

| Organocatalysis | Use as a bifunctional catalyst in C-C and C-N bond-forming reactions. nih.govacs.org | Development of novel, metal-free catalytic systems. |

| Ligand Synthesis | Synthesis of transition metal complexes for homogeneous catalysis. nih.govacs.org | Creation of new catalysts with improved activity, selectivity, or stability. |

| Process Intensification | Development of a continuous flow synthesis process. rsc.org | More efficient, safer, and scalable production of this compound and its derivatives. |

| Microwave Technology | Application of microwaves to accelerate reactions or reduce energy consumption in derivatization processes. innotechalberta.ca | Greener and more cost-effective chemical transformations. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。